Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate
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Overview
Description
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate can be achieved through various methods. One common approach involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . Another method involves the acylation of 3-aminorhodanine with acid chlorides .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of green solvents like water is emphasized to ensure safety and environmental sustainability. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of various substituted thiazolidine derivatives .
Scientific Research Applications
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases . The compound’s structure allows it to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Rhodanine: A structurally related compound with similar biological activities.
Thiazolidine-2,4-dione: Another thiazolidine derivative known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and antitumor activities.
Uniqueness
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
77900-09-5 |
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Molecular Formula |
C6H8N2OS3 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate |
InChI |
InChI=1S/C6H8N2OS3/c1-4(11-2)7-8-5(9)3-12-6(8)10/h3H2,1-2H3 |
InChI Key |
VVVOMQQZRRCUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1C(=O)CSC1=S)SC |
Origin of Product |
United States |
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